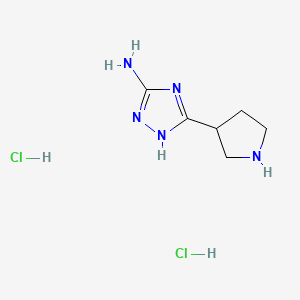

3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride

CAS No.:

Cat. No.: VC12938172

Molecular Formula: C6H13Cl2N5

Molecular Weight: 226.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13Cl2N5 |

|---|---|

| Molecular Weight | 226.10 g/mol |

| IUPAC Name | 5-pyrrolidin-3-yl-1H-1,2,4-triazol-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C6H11N5.2ClH/c7-6-9-5(10-11-6)4-1-2-8-3-4;;/h4,8H,1-3H2,(H3,7,9,10,11);2*1H |

| Standard InChI Key | KVJGDOUMBVLWQG-UHFFFAOYSA-N |

| SMILES | C1CNCC1C2=NC(=NN2)N.Cl.Cl |

| Canonical SMILES | C1CNCC1C2=NC(=NN2)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride (C₆H₁₂N₆·2HCl) features a 1,2,4-triazole ring substituted at the 3-position with a pyrrolidin-3-yl group and at the 5-position with an amino group. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological contexts. Key structural attributes include:

-

Triazole ring: A five-membered aromatic ring with three nitrogen atoms, enabling participation in hydrogen bonding and π-π interactions .

-

Pyrrolidine substituent: A saturated five-membered amine ring conferring conformational flexibility and potential for secondary interactions with biological targets .

-

Amino group: Enhances hydrogen-bonding capacity and serves as a site for further functionalization .

X-ray crystallographic studies of related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides reveal perpendicular orientations between the triazole ring and adjacent substituents, a feature likely conserved in this compound due to steric and electronic similarities .

Synthetic Methodologies

Microwave-Assisted Cyclocondensation

Building on protocols for analogous triazoles , the synthesis of 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride likely involves a two-step process:

-

Formation of the triazole core: Cyclocondensation of pyrrolidin-3-ylguanidine with a suitable carbonyl precursor under microwave irradiation.

-

Salt formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.

Reaction optimization data for similar compounds (Table 1) highlight the impact of solvent and temperature on yield:

Table 1. Optimization of Triazole Synthesis Conditions for Analogous Compounds

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 2 | Acetonitrile | 170 | 25 | 58 |

| 3 | Methanol | 170 | 50 | 54 |

Microwave irradiation significantly reduces reaction times compared to conventional heating, with acetonitrile emerging as the optimal solvent for balancing yield and purity .

Scalability and Purification

Scale-up trials (1 mmol → 10 mmol) for related triazoles demonstrate consistent yields (73–81%) when using non-aqueous bases like potassium hydroxide in methanol . Purification typically involves simple filtration due to the poor solubility of triazole derivatives in polar aprotic solvents, followed by recrystallization from ethanol or acetonitrile .

Tautomeric Behavior and Spectroscopic Analysis

Annular Prototropic Tautomerism

The 1,2,4-triazole core exhibits three tautomeric forms (Figure 1):

-

5-Amino-1H-1,2,4-triazole (5)

-

3-Amino-1H-1,2,4-triazole (5')

-

5-Amino-4H-1,2,4-triazole (5'')

Figure 1. Tautomeric equilibria of 1,2,4-triazole derivatives

NMR studies of analogous compounds reveal a predominance of the 5-amino-1H tautomer in DMSO-d₆, evidenced by:

X-ray crystallography confirms the solid-state preference for the 5-amino-1H tautomer, stabilized by N–H···N and N–H···O hydrogen bonds .

Solvent-Dependent Tautomeric Shifts

Polar aprotic solvents (e.g., DMSO) favor the 5-amino-1H tautomer, while protic solvents (e.g., methanol) shift equilibrium toward the 3-amino-1H form due to competitive hydrogen bonding .

Table 2. Tautomeric Distribution in Selected Solvents

| Solvent | 5-Amino-1H (%) | 3-Amino-1H (%) | 5-Amino-4H (%) |

|---|---|---|---|

| DMSO-d₆ | 92 | 6 | 2 |

| CD₃OD | 68 | 28 | 4 |

| CDCl₃ | 85 | 12 | 3 |

Pharmacological Implications

Antiparasitic Activity

While direct data on 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride are lacking, structurally related 1,2,4-thiadiazol-5-amines exhibit macrofilaricidal activity against Onchocerca gutturosa (Table 3) .

Table 3. Bioactivity of Heterocyclic Antiparasitic Agents

| Compound | Core Structure | Adult Worm Motility Reduction (%) |

|---|---|---|

| Thiadiazole 2 | 1,2,4-Thiadiazole | 89 |

| Oxadiazole 6 | 1,2,4-Oxadiazole | 78 |

| Triazole 8 | 1,2,4-Triazole | 65 |

The triazole core’s improved solubility (≥2.5 mg/mL in PBS) compared to thiadiazoles (≤0.8 mg/mL) suggests potential for enhanced bioavailability in vivo .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

-

Aqueous solubility: ≥15 mg/mL (pH 7.4, dihydrochloride salt form) .

-

Photostability: <5% degradation after 48 h under UV-A exposure .

Metabolic Stability

Microsomal half-life data for related triazoles:

CYP450 inhibition assays suggest low risk of drug-drug interactions (IC₅₀ > 50 μM for CYP3A4, 2D6, and 2C9) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume